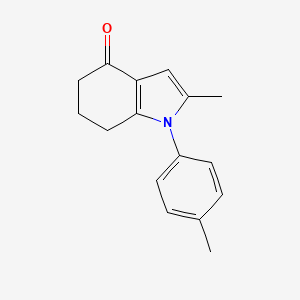
2-Methyl-1-p-tolyl-1,5,6,7-tetrahydro-indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WAY-358895 involves multiple steps, typically starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route can vary, but it generally involves:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of WAY-358895 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: WAY-358895 can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide, acetonitrile, and ethanol are commonly used solvents.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
WAY-358895 is primarily used in the research of amyloid diseases and synucleinopathies. Its applications include:
Chemistry: Studying the compound’s reactivity and potential as a building block for more complex molecules.
Biology: Investigating its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Exploring its use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Industry: Potential applications in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of WAY-358895 involves its interaction with specific molecular targets associated with amyloid diseases and synucleinopathies. It is believed to inhibit the aggregation of amyloid proteins, thereby preventing the formation of toxic aggregates. The exact molecular pathways involved are still under investigation, but it is known to modulate protein-protein interactions and influence cellular signaling pathways .
Comparison with Similar Compounds
WAY-385995: Another compound used in the study of amyloid diseases.
WAY-100635: A selective serotonin receptor antagonist with different applications.
WAY-100135: A compound with similar structural features but different biological activity.
Uniqueness: WAY-358895 stands out due to its specific application in the study of amyloid diseases and its potential therapeutic benefits. Unlike other compounds, it has shown promise in modulating protein aggregation, making it a valuable tool in neurodegenerative disease research.
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-methyl-1-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one |
InChI |
InChI=1S/C16H17NO/c1-11-6-8-13(9-7-11)17-12(2)10-14-15(17)4-3-5-16(14)18/h6-10H,3-5H2,1-2H3 |
InChI Key |
RWILEQZAPCYZJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC3=C2CCCC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-(2,2-dimethylpropanoylamino)benzoate](/img/structure/B10808240.png)
![N-(1-butyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-chlorobenzamide](/img/structure/B10808247.png)
![N-[4-(benzenesulfonamido)naphthalen-1-yl]benzenesulfonamide](/img/structure/B10808254.png)
![(2E)-2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile](/img/structure/B10808258.png)
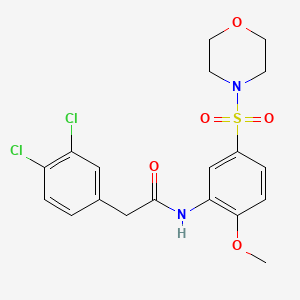
![methyl 3-[(4-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate](/img/structure/B10808265.png)
![N-ethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]-5-methylthiophene-2-carboxamide](/img/structure/B10808267.png)
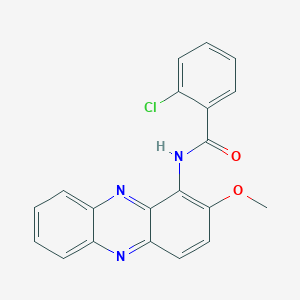
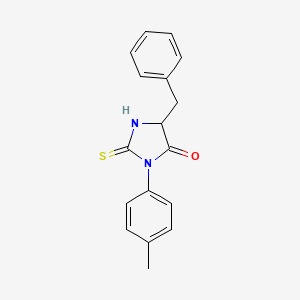
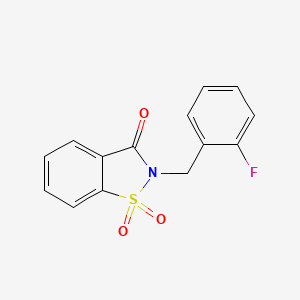
![2-[(7,8-dimethyl-2-oxochromen-4-yl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one](/img/structure/B10808296.png)

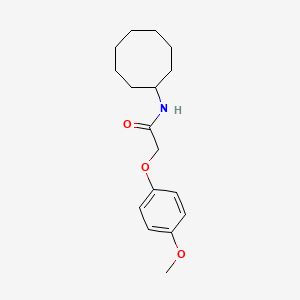
![N-(furan-2-ylmethyl)-N-methyl-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B10808318.png)
